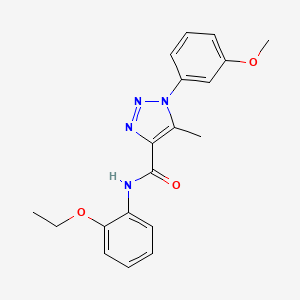![molecular formula C21H23FN2O B5593496 8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5593496.png)
8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one is a compound that belongs to the class of diazaspirodecanones. This group of compounds has been explored for various pharmacological activities, including antihypertensive, anticonvulsant, and antipsychotic properties.
Synthesis Analysis
The synthesis of compounds in this category often involves the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position. These compounds are typically synthesized for screening as potential pharmacological agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a diazaspirodecanone core, which is a spiro compound containing both nitrogen and oxygen atoms in a bicyclic system. The presence of fluorine and biphenyl groups in the structure can significantly influence the compound's biological activity and pharmacokinetic properties (Wise et al., 1985).
Chemical Reactions and Properties
The diazaspirodecanones undergo various chemical reactions due to the presence of reactive sites in their structure. The substitutions at different positions can lead to different chemical properties and reactivities. These compounds often show interactions with biological receptors due to their unique structural features (Fritch & Krajewski, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by the specific substitutions on the diazaspirodecanone core. These properties are crucial for determining the compound's suitability for pharmaceutical formulations (Pardali et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the compound. The fluorine and biphenyl groups in the molecule can impart unique chemical properties that are significant in their biological interactions (Cignarella et al., 1993).
Scientific Research Applications
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with various groups has shown potential antihypertensive activity. These compounds were evaluated for their efficacy in lowering blood pressure in spontaneous hypertensive rats. The study found that certain substitutions at the 8-position of the compound, such as 4-ethyl and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl, exhibited significant antihypertensive effects, suggesting a potential for developing new antihypertensive agents (Caroon et al., 1981).
Antagonistic Activity on Tachykinin NK2 Receptors
A series of spiropiperidines with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure have been synthesized and shown to have potent and selective antagonistic activity on tachykinin NK2 receptors. These compounds demonstrated significant efficacy in inhibiting NK2 receptor-mediated bronchoconstriction in guinea pigs, indicating potential therapeutic applications in respiratory conditions (Smith et al., 1995).
Antipsychotic Agents
Compounds based on the structure of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have been studied for their potential as antipsychotic agents. These compounds showed promising profiles in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy, with a reduced propensity for neurological side effects (Wise et al., 1985).
properties
IUPAC Name |
8-[[4-(2-fluorophenyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c22-19-4-2-1-3-18(19)17-7-5-16(6-8-17)14-24-11-9-21(10-12-24)13-20(25)23-15-21/h1-8H,9-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQXJERSGDWWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)


![N-(2-ethoxyphenyl)-N'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)urea hydrochloride](/img/structure/B5593473.png)


![3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5593501.png)
![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5593522.png)
![2-(1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5593523.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5593526.png)